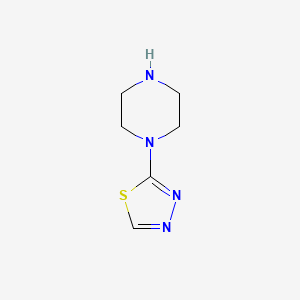

1-(1,3,4-Thiadiazol-2-YL)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAQTZHPPPUQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603925 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72396-58-8 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1,3,4 Thiadiazol 2 Yl Piperazine and Its Analogues

Established Synthetic Routes to the 1-(1,3,4-Thiadiazol-2-YL)piperazine Core

The construction of the this compound core generally follows a convergent synthetic strategy. This involves the independent preparation of the 1,3,4-thiadiazole (B1197879) ring system and the piperazine (B1678402) moiety, followed by their coupling.

Preparation of Key 2-Substituted-1,3,4-Thiadiazole Intermediates

The formation of the 1,3,4-thiadiazole ring is a foundational step in the synthesis of the target compounds. A common and versatile method involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various electrophilic reagents.

One of the most prevalent methods is the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphate ester (PPE). mdpi.comencyclopedia.pub This reaction proceeds by acylating the thiosemicarbazide, followed by an intramolecular cyclodehydration to form the 2-amino-5-substituted-1,3,4-thiadiazole. encyclopedia.pub For example, aromatic carboxylic acids can be heated with thiosemicarbazide and phosphorus oxychloride to yield the corresponding 5-aryl-1,3,4-thiadiazol-2-amine derivatives. mdpi.com A solid-phase reaction method has also been reported, where thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride are ground together at room temperature, offering a high-yield and efficient alternative. google.com

Another key intermediate, 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide, can be prepared by reacting a 5-substituted-1,3,4-thiadiazol-2-amine with chloroacetyl chloride. nih.govmdpi.com This intermediate is particularly useful for subsequent coupling with piperazine derivatives.

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can also be achieved through the cyclization of thiosemicarbazide intermediates with reagents like p-toluenesulfonyl chloride (p-TsCl) in the presence of a base such as triethylamine (B128534) (TEA). acs.org The choice of solvent can influence the regioselectivity of the cyclization, with polar solvents like N-methyl-2-pyrrolidone (NMP) favoring the formation of 2-amino-1,3,4-thiadiazoles. acs.org

| Starting Materials | Reagents | Intermediate Product | Reference |

| Aromatic carboxylic acid, Thiosemicarbazide | Phosphorus oxychloride | 5-Aryl-1,3,4-thiadiazol-2-amine | mdpi.com |

| Thiosemicarbazide, Carboxylic acid | Phosphorus pentachloride (solid phase) | 2-Amino-5-substituted-1,3,4-thiadiazole | google.com |

| 5-Substituted-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide | nih.govmdpi.com |

| Thiosemicarbazide intermediate | p-TsCl, Triethylamine, NMP | 2-Amino-1,3,4-thiadiazole | acs.org |

N-Alkylation and Coupling Strategies with Piperazine Scaffolds

Once the activated 1,3,4-thiadiazole intermediate is synthesized, it is coupled with a piperazine scaffold. A common method is the nucleophilic substitution reaction between a 2-halo-1,3,4-thiadiazole or a related electrophilic derivative and piperazine or its N-substituted analogues.

For instance, 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide can be reacted with various substituted piperazines in a suitable solvent like dry benzene (B151609) or acetone, often in the presence of a base such as potassium carbonate, to yield the desired this compound derivatives. nih.govmdpi.com This reaction involves the displacement of the chlorine atom by the secondary amine of the piperazine ring.

Another strategy involves the reaction of piperazine-based bis(thiosemicarbazones) with hydrazonoyl chlorides in a mixture of DMF and ethanol (B145695) with triethylamine at reflux temperatures to construct bis(1,3,4-thiadiazole) derivatives linked by a piperazine core. nih.gov The synthesis often starts from the reaction of chloroacetyl chloride with piperazine to form 1,4-bis(chloroacetyl)piperazine, a key building block for these more complex structures. nih.gov

Synthetic Strategies for Diverse Chemical Libraries of this compound Derivatives

To explore the structure-activity relationships, diverse chemical libraries are generated by modifying the core structure at specific positions. The most common points of diversification are the N-4 position of the piperazine ring and the C-5 position of the thiadiazole ring.

Systematic Functionalization at the Piperazine N-4 Position

The secondary amine at the N-4 position of the piperazine ring is a versatile handle for introducing a wide array of substituents. This is typically achieved by using monosubstituted piperazines in the coupling step or by post-synthetic modification of the piperazine N-H group.

In one approach, a key intermediate like 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide is reacted with a panel of N-substituted piperazines (e.g., N-phenylpiperazine, N-benzylpiperazine) to generate a library of final compounds. mdpi.comnih.gov This allows for the systematic exploration of the chemical space around this position. For example, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized to evaluate their biological activity. nih.gov

Alternatively, if the coupling reaction is performed with piperazine itself, the resulting N-H group can be subsequently alkylated or acylated. For instance, N-(5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can be reacted with various sulfonyl chlorides to introduce different substituents at the N-4 position. researchgate.net

| Piperazine Reactant | Thiadiazole Intermediate | Resulting Substitution at N-4 | Reference |

| N-Phenylpiperazine | 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide | Phenyl group | mdpi.com |

| N-Methylpiperazine | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Methyl group | nih.gov |

| Substituted Benzylpiperazines | 2-Chloro-5-(5-nitroaryl)-1,3,4-thiadiazole | Substituted benzyl (B1604629) groups | nih.gov |

| Piperazine | Pyrazine substituted 1,3,4-thiadiazole | H (further functionalized with sulfonyl chlorides) | researchgate.net |

Regioselective Substitutions on the 1,3,4-Thiadiazole Ring

Diversity can also be introduced by modifying the substituent at the C-5 position of the 1,3,4-thiadiazole ring. This is generally accomplished by starting the synthesis with a variety of substituted carboxylic acids or their derivatives.

The cyclization reaction of thiosemicarbazide with different aromatic or heterocyclic carboxylic acids provides a straightforward route to a range of 5-substituted-2-amino-1,3,4-thiadiazoles. mdpi.comwisdomlib.org These intermediates can then be carried forward through the synthetic sequence to yield the final piperazine-containing products with diverse functionalities on the thiadiazole ring. For example, using 5-nitrofuran or 5-nitrothiophene carboxylic acids leads to derivatives with these specific nitroaryl moieties at the C-5 position. nih.gov

Regioselective synthesis can also be achieved by controlling the cyclization conditions of thiosemicarbazide intermediates. The use of specific reagents can direct the reaction to form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles from a common precursor, allowing for skeletal diversity. acs.org For the synthesis of 2-amino-1,3,4-thiadiazoles, reagents like p-TsCl and triethylamine in a polar solvent have proven effective. acs.org

Analytical Techniques for Structural Elucidation of Novel Derivatives

The confirmation of the structures of newly synthesized this compound derivatives is accomplished using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural characterization.

¹H-NMR provides information about the number and environment of protons. Characteristic signals include those for the piperazine ring protons (typically seen as multiplets in the δ 2.5-3.7 ppm range), the methylene (B1212753) bridge protons if present, and aromatic or heterocyclic protons on the substituents. nih.govmdpi.comnih.govnih.gov

¹³C-NMR is used to identify the carbon skeleton of the molecule. It confirms the presence of the thiadiazole ring carbons (often resonating at δ 158-169 ppm), piperazine carbons, and carbons of the various substituents. nih.govrsc.org

Infrared (IR) spectroscopy is employed to identify key functional groups. For example, the C=O stretching vibration of an amide linker appears around 1700 cm⁻¹, the N-H stretch of an amide is observed around 3200-3300 cm⁻¹, and C=N stretching of the thiadiazole ring is also identifiable. nih.govnih.govnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which helps to confirm the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. nih.govnih.gov

Elemental Analysis determines the percentage composition of elements (C, H, N, S) in the compound. The experimental values are compared with the calculated values for the proposed structure to verify its purity and composition. nih.govrsc.org

| Analytical Technique | Information Obtained | Typical Signals/Data | References |

| ¹H-NMR | Proton environment, structural connectivity | Piperazine protons (δ 2.5-3.7 ppm), aromatic protons (δ 6.7-8.0 ppm), amide N-H (δ ~12 ppm) | nih.govmdpi.comnih.gov |

| ¹³C-NMR | Carbon skeleton | Thiadiazole carbons (δ 158-169 ppm), amide carbonyl (δ ~168 ppm) | nih.govrsc.org |

| IR Spectroscopy | Functional groups | N-H stretch (~3280 cm⁻¹), C=O stretch (~1705 cm⁻¹), NO₂ stretch (~1340-1510 cm⁻¹) | nih.govnih.gov |

| Mass Spectrometry | Molecular weight, elemental composition | Molecular ion peak [M]⁺ or [M+H]⁺ | nih.govnih.gov |

| Elemental Analysis | Elemental composition | %C, %H, %N, %S | nih.govrsc.org |

Pre Clinical Pharmacological Efficacy of 1 1,3,4 Thiadiazol 2 Yl Piperazine Analogues

Antimicrobial Spectrum of Activity

Derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine have shown considerable potential as antimicrobial agents, exhibiting activity against bacteria and fungi. rjptonline.orgmdpi.com The structural modifications on both the thiadiazole and piperazine (B1678402) rings play a crucial role in determining the potency and spectrum of their antimicrobial effects. rjptonline.orgmdpi.com

Antibacterial Efficacy Against Bacterial Pathogens

The antibacterial properties of this compound analogues have been investigated against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Several studies have highlighted the efficacy of these compounds against Gram-positive bacteria. For instance, a series of N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolone derivatives displayed significant activity against tested Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.008-0.03 µg/ml. researchgate.net Another study on gatifloxacin (B573) analogues bearing a nitroaryl-1,3,4-thiadiazole moiety at the C-7 position of the piperazine ring revealed potent inhibitory activity against various Gram-positive strains, including Staphylococcus epidermidis, Bacillus subtilis, Enterococcus faecalis, and Micrococcus luteus. researchgate.net

In one study, newly synthesized piperazine-1,3,4-thiadiazole analogues were tested against Bacillus subtilis, a Gram-positive bacterium. rjptonline.org The results indicated that the tested compounds were generally more active against Gram-positive bacteria compared to Gram-negative bacteria. rjptonline.org Specifically, a hydroxyl-substituted derivative, designated as PT6, showed highly significant antibacterial activity, comparable to the standard drug. rjptonline.org Another compound, PT1, showed a 13mm zone of inhibition against B. subtilis at a concentration of 50µg. rjptonline.org

Furthermore, N,N′-disubstituted piperazine derivatives conjugated with 1,3,4-thiadiazole (B1197879) were evaluated for their antibacterial activity. mdpi.comnih.gov Compound 4 in this series demonstrated the highest activity against Staphylococcus aureus with an inhibition zone of 38 mm, while compound 6d was most effective against Bacillus subtilis. mdpi.comnih.gov Additionally, certain sulfonyl-fluoroquinolone derivatives incorporating a 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl] moiety exhibited better activity against Gram-positive bacteria like S. aureus, E. faecalis, and Bacillus sp. (MIC = 1–5 μg/mL) than reference fluoroquinolones. nih.gov

Table 1: Antibacterial Activity of this compound Analogues Against Gram-Positive Bacteria

| Compound/Derivative | Bacterium | Activity Measurement | Result |

|---|---|---|---|

| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones | Gram-positive bacteria | MIC | 0.008-0.03 µg/ml researchgate.net |

| Gatifloxacin analogue with nitroaryl-1,3,4-thiadiazole | Staphylococcus epidermidis | MIC | 0.0078 µg/mL researchgate.net |

| Gatifloxacin analogue with nitroaryl-1,3,4-thiadiazole | Bacillus subtilis | MIC | 0.0039 µg/mL researchgate.net |

| Gatifloxacin analogue with nitroaryl-1,3,4-thiadiazole | Enterococcus faecalis | MIC | 0.125 µg/mL researchgate.net |

| Gatifloxacin analogue with nitroaryl-1,3,4-thiadiazole | Micrococcus luteus | MIC | 0.125 µg/mL researchgate.net |

| PT1 | Bacillus subtilis | Zone of Inhibition | 13 mm at 50µg rjptonline.org |

| PT6 (hydroxyl substituted) | Bacillus subtilis | Zone of Inhibition | Highly significant rjptonline.org |

| Compound 4 | Staphylococcus aureus | Zone of Inhibition | 38 mm mdpi.comnih.gov |

| Compound 6d | Bacillus subtilis | Zone of Inhibition | Highest in series mdpi.comnih.gov |

| 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl]fluoroquinolones | S. aureus, E. faecalis, Bacillus sp. | MIC | 1–5 μg/mL nih.gov |

The antibacterial efficacy of this compound analogues also extends to Gram-negative bacteria. A study on piperazine-1,3,4-thiadiazole analogues demonstrated their activity against Vibrio cholerae. rjptonline.org The compound designated as PT6, which has a hydroxyl substitution, showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org

In another research, a series of N,N′-disubstituted piperazines bearing a 1,3,4-thiadiazole moiety showed significant antibacterial activity against Gram-negative strains, particularly Escherichia coli. mdpi.comnih.gov In fact, almost all the tested compounds in this series exhibited higher activity against E. coli than the reference drug, gentamycin. nih.gov However, it's noteworthy that some derivatives, such as the N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones, which were potent against Gram-positive bacteria, did not show good activity against Gram-negative organisms. researchgate.net Similarly, certain sulfonyl-fluoroquinolone derivatives displayed poor activity against Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of this compound Analogues Against Gram-Negative Bacteria

| Compound/Derivative | Bacterium | Activity Measurement | Result |

|---|---|---|---|

| PT6 (hydroxyl substituted) | Vibrio cholerae | Zone of Inhibition | Significant activity rjptonline.org |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Escherichia coli | Zone of Inhibition | Higher than gentamycin mdpi.comnih.gov |

| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones | Gram-negative organisms | - | Not good activity researchgate.net |

| Sulfonyl-fluoroquinolone derivatives | Gram-negative bacteria | - | Poor activity nih.gov |

The emergence of drug-resistant Helicobacter pylori has prompted the search for new therapeutic agents. The 1,3,4-thiadiazole scaffold has been identified as a promising core for developing anti-H. pylori agents. nih.gov Research into novel benzyl (B1604629) piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles has been conducted to evaluate their potential against this bacterium. nih.gov

Studies on 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives revealed that these compounds, which can be considered analogues, exhibit moderate to strong inhibitory responses against metronidazole-resistant H. pylori isolates. nih.gov The structure-activity relationship studies indicated that the 1,3,4-thiadiazole ring can mimic the methyleneamino-oxazolidinone fragment of furazolidone, enhancing anti-H. pylori properties. nih.gov Furthermore, the nature of the substituent at the C-5 position of the thiadiazole ring, particularly 5-nitrofuran and 5-nitroimidazole moieties, was found to be preferable for potent activity. nih.gov

Antifungal Potency Against Fungal Strains

In addition to their antibacterial properties, this compound analogues have been evaluated for their antifungal activity. mdpi.comnih.gov A series of N,N′-disubstituted piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties were screened for their effectiveness against fungal strains. mdpi.comnih.gov While these compounds showed significant antibacterial action, their antifungal activity was generally weak. mdpi.comnih.gov

However, other studies focusing on different derivatives of 1,3,4-thiadiazole have reported more promising antifungal results. For instance, some synthesized 1,3,4-thiadiazole derivatives showed good activity against various fungal strains at concentrations of 1 and 0.5 mg/mL, with their performance being comparable to standard antifungal drugs. nih.gov Another study highlighted that derivatives with oxygenated substituents on the phenyl ring of phenyl-1,3,4-thiadiazole moieties exhibited significant antifungal activity against Aspergillus niger and Candida albicans, with MIC values ranging from 32–42 μg/mL. nih.gov

Table 3: Antifungal Activity of this compound and Related Analogues

| Compound/Derivative | Fungal Strain(s) | Activity Measurement | Result |

|---|---|---|---|

| N,N′-disubstituted piperazines with N,N′-bis(1,3,4-thiadiazole) | Fungal strains | - | Weak activity mdpi.comnih.gov |

| Substituted 1,3,4-thiadiazoles | Various fungal strains | - | Good activity at 1 and 0.5 mg/mL nih.gov |

| Phenyl-1,3,4-thiadiazoles with oxygenated substituents | Aspergillus niger, Candida albicans | MIC | 32–42 μg/mL nih.gov |

Antitubercular Evaluation Against Mycobacterium tuberculosis

The 1,3,4-thiadiazole nucleus is a known pharmacophore with antitubercular potential. mdpi.comresearchgate.net Several studies have investigated the efficacy of its derivatives against Mycobacterium tuberculosis.

A series of 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl]fluoroquinolone derivatives were synthesized and evaluated against M. tuberculosis strain H37Rv. nih.gov The unsubstituted cyclopropyl (B3062369) and ethyl derivatives showed moderate activity with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. nih.gov

Research into imidazo (B10784944) rjptonline.orgmdpi.comresearchgate.netthiadiazole derivatives, which are structurally related, has also shown significant anti-tubercular activity against the H37Rv strain, with MIC values ranging from 1.6 to 6.25 mcg/ml. cbijournal.com Furthermore, the synthesis of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives, which can be considered analogues due to the piperazine linkage, yielded compounds with good antitubercular activities against Mycobacterium tuberculosis H37Ra. nih.gov One compound, 8h , exhibited an exceptionally low MIC of 0.008 μM. nih.gov

Table 4: Antitubercular Activity of this compound Analogues and Related Compounds

| Compound/Derivative | Mycobacterium Strain | Activity Measurement | Result |

|---|---|---|---|

| 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl]fluoroquinolones (unsubstituted cyclopropyl and ethyl derivatives) | M. tuberculosis H37Rv | MIC | 10 μg/mL nih.gov |

| Imidazo rjptonline.orgmdpi.comresearchgate.netthiadiazole derivatives | M. tuberculosis H37Rv | MIC | 1.6 to 6.25 mcg/ml cbijournal.com |

| Compound 8h (4-carbonyl piperazine substituted 1,3-benzothiazin-4-one) | M. tuberculosis H37Ra | MIC | 0.008 μM nih.gov |

Antiparasitic Action

In Vitro and In Vivo Antileishmanial Investigations

Derivatives of this compound have demonstrated significant potential as antileishmanial agents. Research has focused on synthesizing and evaluating various analogues for their activity against different species of Leishmania, the protozoan parasite responsible for leishmaniasis.

A series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines and their 5-nitrothiophene counterparts were synthesized and tested for their efficacy against Leishmania major. nih.govfrontiersin.org The majority of these compounds displayed potent activity against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite at concentrations that were not toxic to host cells. nih.govfrontiersin.org It was generally observed that the 5-nitrofuran derivatives were more active than the corresponding 5-nitrothiophene analogues. nih.govfrontiersin.org

Further studies on a series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylepiperazines confirmed their in vitro inhibitory action against the promastigote form of L. major. nih.gov All tested compounds in this series significantly reduced the viability of L. major promastigotes. nih.gov Notably, compounds with meta and para substitutions on the benzene (B151609) ring were found to be more potent. nih.gov The mechanism of action for some of these 5-nitroaryl analogues of N-substituted-piperazinyl-1,3,4-thiadiazoles against Leishmania species is thought to involve the disruption of DNA topoisomerases I and II. nih.gov For instance, an analogue with a benzoyl substitution on the piperazine ring showed 73% inhibition of L. major Topoisomerase I. nih.gov

In vivo studies have also been conducted on related thiadiazine thione derivatives against Leishmania tropica in BALB/c mice. One particular derivative, C5, led to a 61.78% reduction in lesion size and a significant decrease in the parasite load. researchgate.netmdpi.com These findings underscore the potential of thiadiazole-based compounds as a foundation for developing new treatments for cutaneous leishmaniasis. nih.govresearchgate.netmdpi.com

Table 1: Antileishmanial Activity of this compound Analogues

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines | Leishmania major (promastigotes and amastigotes) | Potent activity at non-cytotoxic concentrations. 5-nitrofuran derivatives were more active than 5-nitrothiophene analogues. | nih.govfrontiersin.org |

| 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylepiperazines | Leishmania major (promastigotes) | Compounds with meta and para substitutions on the benzene ring were most potent (e.g., compounds 6d and 6e with IC50 values of 94 µM and 77.6 µM, respectively). | nih.gov |

| Thiadiazine thione derivatives (e.g., C5) | Leishmania tropica (in vivo) | Compound C5 showed a 61.78% reduction in lesion size and a significant decrease in parasite load in mice. | researchgate.netmdpi.com |

Antineoplastic and Cytotoxic Profiling

Activity Against Various Cancer Cell Lines

The 1,3,4-thiadiazole nucleus is a common feature in a number of compounds with demonstrated anticancer properties. nih.gov Analogues of this compound have been a particular focus of research for their cytotoxic effects against a range of cancer cell lines.

A series of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids were synthesized and evaluated for their cytotoxicity against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines. nih.gov Many of these compounds exhibited promising cytotoxic activity. nih.gov For instance, compound 9i showed an IC50 value of 1.2 nM and induced apoptosis and necrosis in cancer cells. nih.gov

In another study, 5-(4-chlorophenyl)-1,3,4-thiadiazoles linked to substituted piperazines via an acetamide (B32628) linker were synthesized and tested against MCF-7 and HepG2 cancer cells. researchgate.netresearchgate.net The introduction of a piperazine ring was found to be beneficial for the antiproliferative activity. Compounds 4e and 4i, in particular, displayed high activity and selectivity against these cancer cells compared to normal Vero cells. researchgate.netresearchgate.net Their cytotoxic effect was attributed to the induction of apoptosis, as evidenced by an increase in the Bax/Bcl-2 ratio and caspase 9 levels. researchgate.netresearchgate.net Compound 14c, which featured a 4-benzylpiperidine (B145979) instead of a piperazine ring, showed high potency against the MCF-7 breast cancer cell line with an IC50 of 2.32 μM.

Further research into 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives revealed significant cytotoxic effects against MCF-7, PC3, 4T1, MDA-MB-231, and MOC2 cancer cell lines. arjonline.org Compound 6e was the most potent against MCF-7 cells, with an IC50 value of 3.85 μM, and was found to promote apoptosis and cell cycle arrest in the G0/G1 phase. arjonline.org

Table 2: Cytotoxic Activity of this compound Analogues Against Cancer Cell Lines

| Compound Series | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Piperazine-based bis(thiazole/1,3,4-thiadiazole) hybrids | HepG2, HCT 116, MCF-7 | Compound 9i exhibited an IC50 of 1.2 nM and induced apoptosis. | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles with substituted piperazines | MCF-7, HepG2 | Compounds 4e and 4i showed high activity and selectivity. Compound 14c had an IC50 of 2.32 μM against MCF-7. | researchgate.netresearchgate.net |

| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-ones | MCF-7, PC3, 4T1, MDA-MB-231, MOC2 | Compound 6e was most potent against MCF-7 with an IC50 of 3.85 μM, inducing apoptosis and G0/G1 cell cycle arrest. | arjonline.org |

Neuropharmacological Modulations

Anticonvulsant and Anti-Epileptic Properties

The 1,3,4-thiadiazole scaffold has been identified as a promising pharmacophore for the development of anticonvulsant agents. nih.govresearchgate.net Several studies have investigated derivatives of this compound for their potential to treat epilepsy and other seizure-related disorders.

A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized from 3-(2-cyanopropan-2-yl)-N-(5-(piperazine-1-yl)-1,3,4-thiadiazol-2-yl)benzamide and evaluated for their anticonvulsant activity in the maximal electroshock (MES) test. nih.gov Out of fifteen compounds, three showed potent anticonvulsant effects without inducing neurotoxicity at the highest administered dose. nih.gov

In another study, pyrazine-substituted 1,3,4-thiadiazole derivatives were synthesized and screened for anticonvulsant activity. frontiersin.orgresearchgate.net Two compounds, N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine-1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide and N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide, showed significant inhibition of 74.52% and 74.88%, respectively, in the MES model. nih.govfrontiersin.org Structure-activity relationship studies indicated that the introduction of a phenyl ring enhances anticonvulsant activity compared to a methyl group. nih.govfrontiersin.org The anticonvulsant mechanism of 1,3,4-thiadiazole derivatives is thought to be related to the GABAA pathway, where they may prevent neurons from firing by facilitating the release of chloride ions. nih.govfrontiersin.org

Table 3: Anticonvulsant Activity of this compound Analogues

| Compound Series | Anticonvulsant Test | Key Findings | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles from 3-(2-cyanopropan-2-yl)-N-(5-(piperazine-1-yl)-1,3,4-thiadiazol-2-yl)benzamide | Maximal Electroshock (MES) | Three out of fifteen compounds were potent anticonvulsants with no neurotoxicity. | nih.gov |

| Pyrazine substituted 1,3,4-thiadiazole derivatives | Maximal Electroshock (MES) | Two compounds showed significant inhibition (74.52% and 74.88%). | nih.govfrontiersin.orgresearchgate.net |

Exploration of Other Pharmacological Attributes

Beyond the well-documented antiparasitic, antineoplastic, and anticonvulsant properties, the 1,3,4-thiadiazole scaffold, often in conjunction with a piperazine ring, has been explored for a variety of other pharmacological activities. nih.govresearchgate.net These include antimicrobial, anti-inflammatory, and analgesic effects.

Several novel series of piperazine-1,3,4-thiadiazole analogues have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Vibrio cholera and Bacillus subtilis, with some compounds showing appreciable activity. researchgate.net

In addition to their antileishmanial effects, certain thiadiazine thione derivatives have also been evaluated for their anti-inflammatory, antinociceptive (pain-relieving), and antipyretic (fever-reducing) properties. researchgate.netmdpi.com For example, derivative C1 demonstrated the highest anti-inflammatory activity with 63.66% inhibition in a carrageenan-induced paw edema model. researchgate.netmdpi.com Furthermore, compounds C1 and C5 were effective in reducing fever in a yeast-induced fever model. researchgate.netmdpi.com Some derivatives also exhibited high nociceptive activity in the acetic acid-induced writhing test. researchgate.netmdpi.com

The versatility of the this compound core structure continues to make it an attractive starting point for the design and synthesis of new compounds with a wide range of potential therapeutic applications.

Antioxidant Potential

The antioxidant capacity of 1,3,4-thiadiazole derivatives, including those with a piperazine substituent, has been the subject of numerous studies. mdpi.comchemmethod.com These investigations often employ in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to evaluate the compounds' ability to neutralize free radicals. researchgate.netnih.gov

One study synthesized a series of novel 1,3,4-thiadiazole derivatives and screened them for their in vitro antioxidant activity. Among the tested compounds, IIIA2 and IIIA4 demonstrated good scavenging activity. Another research effort focused on 1,3,4-thiadiazole derivatives containing an azo group and found that compounds 1b, 1d, and 2d exhibited the highest antioxidant activity. chemmethod.com

A separate investigation into thiazolidinone derivatives of 1,3,4-thiadiazole revealed that compounds TZD 3 and TZD 5 showed promising antioxidant activity, with IC50 values of 28.00µM and 27.50µM, respectively, which were comparable to the standard ascorbic acid (IC50 = 29.2µM). researchgate.net Furthermore, a study on thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole identified compound 4 as a superior antioxidant among the tested derivatives. nih.govexlibrisgroup.com

In a study involving thiazolidin-4-one analogues with a 1,3,4-oxadiazole (B1194373)/thiadiazole moiety, analogue D-16 was found to be the most potent antioxidant with an IC50 value of 22.3 µM, significantly lower than the standard, ascorbic acid (IC50 = 111.6 µM). nih.gov The structure-activity relationship (SAR) studies from this research indicated that para-substituted halogen and hydroxy derivatives displayed notable antioxidant potential. researchgate.net

The presence of specific functional groups appears to influence the antioxidant capacity of these compounds. For instance, organic compounds with electron-donating groups such as -OH, -OCH3, and -NH2 are known to act as free radical scavengers. chemmethod.com The presence of a hydroxyl group in the structure of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety at the N4 position was found to be essential for their antioxidant properties. nih.gov

Table 1: Antioxidant Activity of Selected 1,3,4-Thiadiazole Analogues

| Compound ID | Antioxidant Activity Metric | Result | Reference |

| IIIA2 | DPPH Scavenging | Good | |

| IIIA4 | DPPH Scavenging | Good | |

| 1b | DPPH Scavenging | Highest among tested | chemmethod.com |

| 1d | DPPH Scavenging | Highest among tested | chemmethod.com |

| 2d | DPPH Scavenging | Highest among tested | chemmethod.com |

| TZD 3 | IC50 (µM) | 28.00 | researchgate.net |

| TZD 5 | IC50 (µM) | 27.50 | researchgate.net |

| Ascorbic Acid (Standard) | IC50 (µM) | 29.2 | researchgate.net |

| Compound 4 | DPPH Scavenging (% inhibition) | 33.98 | nih.govexlibrisgroup.com |

| D-16 | IC50 (µM) | 22.3 | nih.gov |

| Ascorbic Acid (Standard) | IC50 (µM) | 111.6 | nih.gov |

Anti-inflammatory Potential

The anti-inflammatory properties of 1,3,4-thiadiazole-piperazine analogues have also been a significant area of research. mdpi.comnih.govnih.gov These compounds have shown potential in mitigating inflammatory responses in various preclinical models.

A study on N-phenyl piperazine derivatives demonstrated a dose-dependent anti-inflammatory response. biomedpharmajournal.org Among the compounds tested (P6, P7, and P22), P7 consistently showed the highest anti-inflammatory potential across most concentrations. biomedpharmajournal.org

In another study, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan rat paw edema test. nih.gov Several compounds in the series exhibited fair anti-inflammatory action. nih.gov

Furthermore, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed and evaluated as anti-inflammatory agents. nih.gov Compound-5, identified as 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide, demonstrated significant in vitro anti-inflammatory activity with 72.5% inhibition, which was higher than that of ibuprofen (B1674241) (47.7%). nih.gov Another compound from the same series, 2-(N-cyclohexyl-N-methylamino)-N-(5-(1-(4-isobutylphenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide (compound-3f), showed 64.1% activity. nih.gov

The hybridization of different pharmacophores has been a strategy to enhance anti-inflammatory effects. The combination of an indole (B1671886) ring and imidazole[2,1-b]thiazole has shown promise in developing potent anti-inflammatory agents. researchgate.net Similarly, the synthesis of 2-azetidinones/4-thiazolidinones bearing a 1,3,4-thiadiazole nucleus has been explored for anti-inflammatory screening. scispace.com

Table 2: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Analogues

| Compound ID | Assay | Result (% Inhibition) | Reference |

| Compound-5 | In vitro anti-inflammatory | 72.5 | nih.gov |

| Ibuprofen (Standard) | In vitro anti-inflammatory | 47.7 | nih.gov |

| Compound-3f | In vitro anti-inflammatory | 64.1 | nih.gov |

| P7 | BSA denaturation | Highest among tested | biomedpharmajournal.org |

Structure Activity Relationship Sar Elucidation of 1 1,3,4 Thiadiazol 2 Yl Piperazine Derivatives

Correlation Between Structural Modifications and Biological Responses

The biological activity of 1-(1,3,4-thiadiazol-2-yl)piperazine derivatives is intricately linked to the nature and position of various substituents on the core structure. Researchers have systematically altered different parts of the molecule to map out the structural requirements for optimal efficacy in a range of therapeutic areas, including antimicrobial and anticancer applications.

Influence of Substituents at the Piperazine (B1678402) N-4 Position on Efficacy

The substituent at the N-4 position of the piperazine ring plays a pivotal role in modulating the biological activity of this compound derivatives. The piperazine moiety itself enhances molecular flexibility and provides hydrogen-bonding capabilities, which are critical for interactions with biological targets. Its substitution pattern can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule.

For instance, in the development of glutaminase (B10826351) 1 (GLS1) inhibitors, systematic exploration of the piperazine N-4 position with various hydrophilic skeletons and different chains led to the discovery of potent derivatives. nih.gov The introduction of specific aromatic and heteroaromatic moieties at this position has been shown to be a successful strategy. In a series of sialic acid uptake inhibitors, derivatives with halogenated aromatic residues linked to the piperazine ring exhibited high affinity for the target protein. nih.gov Specifically, electron-withdrawing groups on an attached phenyl ring were found to enhance antimicrobial and anticancer activities.

Conversely, the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can sometimes lead to reduced affinity. nih.gov This highlights the delicate balance of electronic properties required for optimal interaction with the biological target. The flexibility of the piperazine ring, combined with the electronic nature of its N-4 substituent, allows for fine-tuning of the molecule's interaction with specific amino acid residues in the active site of an enzyme or receptor.

Table 1: Influence of Piperazine N-4 Substituents on Biological Activity

| N-4 Substituent Type | General Effect on Efficacy | Example Application |

|---|---|---|

| Halogenated Aromatic Residues | Increased affinity | Sialic acid uptake inhibitors |

| Electron-Withdrawing Groups | Enhanced activity | Antimicrobial, Anticancer |

| Electron-Donating Groups | Reduced affinity | Sialic acid uptake inhibitors |

| Hydrophilic Skeletons | Potent inhibition | GLS1 inhibitors |

Impact of Aromatic and Heteroaromatic Ring Systems Conjugated to the Thiadiazole Moiety

The conjugation of aromatic and heteroaromatic ring systems to the 1,3,4-thiadiazole (B1197879) moiety is a critical determinant of the biological profile of these derivatives. The 1,3,4-thiadiazole ring itself provides aromatic stability and acts as a versatile scaffold. When combined with other cyclic systems, a synergistic effect on biological activity is often observed.

Studies have shown that the nature of the substituent on a phenyl ring attached to the C-5 position of the thiadiazole is important for cytotoxic activity. mdpi.com For example, derivatives with two methoxy groups on the phenyl rings have demonstrated significant activity against breast and lung cancer cell lines. mdpi.com In another study, the presence of a 4-fluorophenyl group at the 5-position of the thiadiazole ring, combined with a phenylamino (B1219803) group at the 2-position, resulted in high antituberculosis activity. acs.org

The type of heterocyclic ring attached can also have a profound impact. For instance, in the development of anticancer agents, replacing the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole (B1194373) isoster led to a drastic drop in activity, demonstrating the key role of the thiadiazole ring for the pharmacological properties of that particular series. mdpi.com Furthermore, the introduction of a thiophene (B33073) ring at the 5-position of the 1,3,4-thiadiazole has been explored for developing potential antitumor agents. dovepress.com

Steric and Electronic Effects of Substituents on the Thiadiazole Ring

The steric and electronic properties of substituents directly attached to the 1,3,4-thiadiazole ring significantly influence the biological activity of this compound derivatives. The thiadiazole ring itself is an electron-deficient system, and its reactivity and interaction with biological targets can be modulated by the addition of different functional groups. researchgate.net

Electron-withdrawing groups, such as a bromine atom, at the 5-position of the thiadiazole ring can enhance the electrophilic reactivity of the molecule. This facilitates certain chemical reactions useful for synthesis and can also contribute to the molecule's mechanism of action, for instance, through halogen bonding with target enzymes. The presence of a nitro group on an aryl substituent has been linked to potent anti-H. pylori activity, which is attributed to the redox properties of the nitro group.

Identification of Critical Pharmacophoric Elements for Optimized Activity

A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target and elicit a response. For this compound derivatives, several key pharmacophoric elements have been identified as crucial for their biological activity.

The 1,3,4-thiadiazole ring is a cornerstone of the pharmacophore, acting as a bioisostere of pyrimidine (B1678525) and possessing the ability to interfere with DNA replication processes. mdpi.com It also functions as a "hydrogen binding domain" and a "two-electron donor system". nih.gov The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with biological targets like VEGFR-2. mdpi.com

The piperazine moiety is another critical element, providing conformational flexibility and hydrogen-bonding capacity. This flexibility allows the molecule to adopt an optimal conformation for binding to its target. The nitrogen atoms of the piperazine ring can also act as hydrogen bond donors. mdpi.com

The combination of the 1,3,4-thiadiazole ring and the piperazine moiety creates a scaffold that can be further functionalized. The nature of the substituents at the N-4 position of the piperazine and on the thiadiazole ring itself are key modulators of activity, as discussed in the previous sections. For instance, in some anticancer agents, a halogenated aromatic residue attached to the piperazine is a key pharmacophoric feature. nih.gov

Conformational Analysis and its Implications for Biological Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For this compound derivatives, conformational analysis helps to understand how the molecule's shape influences its biological activity.

The piperazine ring, with its inherent conformational flexibility, can adopt various shapes, such as chair and boat conformations. This flexibility allows the molecule to adapt its shape to fit into the binding site of a target protein. The specific conformation adopted can be influenced by the substituents on the piperazine and thiadiazole rings.

Mechanistic Studies and Molecular Target Identification

Enzymatic Inhibition Pathways

Derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine have emerged as potent inhibitors of several key enzymes involved in critical life processes, from bacterial survival to cancer cell metabolism. The core structure, combining the heterocyclic 1,3,4-thiadiazole (B1197879) ring with the flexible piperazine (B1678402) moiety, serves as a versatile template for designing specific enzyme inhibitors. mdpi.comnih.govnih.gov

A primary area of investigation for these compounds has been in the development of novel antimicrobial agents. mdpi.comnih.govnih.gov The bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), known as InhA in Mycobacterium tuberculosis, is a well-validated and attractive target. nih.govresearchgate.netrsc.org This enzyme is essential for the biosynthesis of fatty acids, which are vital components of bacterial cell membranes. nih.gov Crucially, the bacterial ENR is structurally distinct from the enzymes in the human fatty acid biosynthesis pathway, allowing for selective targeting. nih.gov

Molecular docking studies have elucidated the binding modes of these inhibitors. For instance, a series of N,N′-disubstituted piperazines bearing 1,3,4-thiadiazole moieties were shown to interact effectively with the active site of E. coli enoyl reductase. nih.govnih.gov The interactions involved key amino acid residues such as TYR 158, LYS 165, and PHE 149, with binding scores indicating strong affinity. nih.gov

Beyond antibacterial targets, derivatives have been designed to inhibit enzymes crucial for cancer cell survival. One such target is glutaminase (B10826351) 1 (GLS1), which is involved in glutamine metabolism, a pathway often upregulated in cancer. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were developed as selective GLS1 inhibitors, with the most potent compound showing an IC₅₀ value of 68 nM. nih.gov

Another significant enzyme target is fatty acid amide hydrolase (FAAH), which degrades endogenous lipids like anandamide. A potent and selective inhibitor, JNJ-1661010, which contains a 1,2,4-thiadiazol-yl-piperazine structure, acts as a mechanism-based inhibitor, forming a covalent bond with the enzyme. nih.gov

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N,N′-bis(1,3,4-thiadiazole) Piperazines | Enoyl-ACP Reductase (ENR) | Showed significant antibacterial activity, especially against gram-negative bacteria like E. coli. Docking scores ranged from −6.0934 to −9.9114 kcal/mol. | mdpi.comnih.gov |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogs | Glutaminase 1 (GLS1) | Compound 24y exhibited an IC₅₀ of 68 nM and over 220-fold selectivity for GLS1 over GLS2. | nih.gov |

| 4-(3-phenyl- mdpi.comthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) | Fatty Acid Amide Hydrolase (FAAH) | Acts as a potent, selective, and mechanism-based inhibitor with greater than 100-fold selectivity for FAAH-1 over FAAH-2. | nih.gov |

| Tetracyclic thiadiazole derivatives | Enoyl Acyl Carrier Protein Reductase (InhA) | Potent nanomolar inhibitors with in vitro and in vivo efficacy against Mycobacterium tuberculosis strains. | researchgate.net |

Receptor Binding Interactions and Modulations

The 1,3,4-thiadiazole-piperazine scaffold is also prevalent in compounds designed to interact with cell surface and intracellular receptors, particularly receptor tyrosine kinases (RTKs). These receptors are critical nodes in signaling pathways that control cell growth, proliferation, and angiogenesis.

One major focus has been the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Virtual screening and molecular docking studies identified several 1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors. The 1,3,4-thiadiazole moiety was found to be crucial for binding, with its nitrogen atoms forming key hydrogen bonds with residues like ASN923 in the receptor's active site. mdpi.com The stability of these interactions, confirmed by molecular dynamics simulations, underscores their potential as anti-angiogenic agents. mdpi.com

In addition to RTKs, certain hybrid structures incorporating the this compound core have been explored for their potential to modulate central nervous system receptors, such as those for serotonin (B10506) and dopamine, suggesting applications in developing antipsychotic drugs.

| Compound Class/Derivative | Target Receptor | Key Binding Interactions/Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives (e.g., ZINC000017138581) | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | The nitrogen atoms of the 1,3,4-thiadiazole ring form hydrogen bonds with key residue ASN923. The moiety is crucial for binding affinity and stability. | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives | Tyrosine Kinases | Evaluated as tyrosine kinase inhibitors with cytotoxic activity against various human cancer cell lines. | nih.gov |

Investigation of Cellular Signaling Pathways and Biological Processes

By inhibiting key enzymes and receptors, this compound derivatives can profoundly impact downstream cellular signaling pathways. Research has demonstrated their ability to modulate pathways critical for cancer cell proliferation and survival.

A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many human cancers, promoting cell growth and survival. nih.gov A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to exert potent anti-leukemia activity by significantly reducing the phosphorylation of key proteins in the PI3K/Akt signaling pathway. nih.gov Similarly, other 2,5-disubstituted 1,3,4-thiadiazoles have been shown to cause a dose-dependent decrease in the expression of phosphorylated PI3K, Akt, and mTOR proteins in lung and breast cancer cells. nih.gov

The inhibition of glutaminase (GLS1) by specific thiadiazole-piperidine analogs directly affects cellular metabolism and redox balance. nih.gov Studies showed that the inhibition of GLS1 by these compounds led to an upregulation of reactive oxygen species (ROS) levels, a state of oxidative stress that can trigger cancer cell death. nih.gov

| Derivative Class | Signaling Pathway | Cell Line(s) | Key Outcome | Reference |

|---|---|---|---|---|

| 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives | PI3K/Akt Signaling Pathway | K562 (Chronic Myeloid Leukemia) | Significantly reduced protein phosphorylation in the pathway, leading to anti-leukemic activity. | nih.gov |

| 2,5-disubstituted 1,3,4-thiadiazoles | PI3K/Akt/mTOR Signaling Pathway | A549 (Lung), MDA-MB-231 (Breast) | Dose-dependent decrease in the expression of p-PI3K, p-Akt, and p-mTOR proteins. | nih.gov |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | Mitochondrial GLS1 Pathway / ROS | Not specified | Inhibition of GLS1 led to the upregulation of reactive oxygen species (ROS) levels. | nih.gov |

Molecular Basis of Selective Activity

The therapeutic utility of a drug is often defined by its selectivity—the ability to affect its intended target without causing widespread off-target effects. For this compound derivatives, selectivity is achieved through several molecular mechanisms.

Target Isoform Specificity: In many cases, enzymes or receptors exist as multiple isoforms, only one of which may be relevant to a disease. For example, a derivative designed as a glutaminase inhibitor, compound 24y, exhibited more than 220-fold selectivity for GLS1 over the GLS2 isoform. nih.gov This high degree of selectivity was achieved through systematic exploration of the structure-activity relationship, optimizing substituents on the core scaffold. nih.gov Similarly, the FAAH inhibitor JNJ-1661010 is over 100 times more selective for FAAH-1 compared to FAAH-2. nih.gov

Species-Specific Structural Differences: The selective toxicity of antimicrobial agents is based on exploiting differences between microbial and human cells. The bacterial enoyl-ACP reductase (ENR) has a sequence and structural organization that are markedly different from those of the enzymes in the mammalian fatty acid biosynthesis complex, providing a basis for selective inhibition. nih.gov

Role of the Heterocyclic Core: The 1,3,4-thiadiazole ring itself is a critical determinant of activity and selectivity. Its mesoionic nature enhances the ability of these compounds to cross cellular membranes and bind to biological targets. nih.gov The importance of this specific heterocycle was demonstrated in a study where replacing the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole (B1194373) isostere led to a dramatic decrease in anticancer activity, highlighting the key role of the sulfur-containing ring in the pharmacological properties. nih.gov

| Compound/Class | Target | Selectivity Profile | Basis for Selectivity | Reference |

|---|---|---|---|---|

| Compound 24y | Glutaminase (GLS) | >220-fold selective for GLS1 over GLS2. | Systematic structural modifications of the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol scaffold. | nih.gov |

| JNJ-1661010 | Fatty Acid Amide Hydrolase (FAAH) | >100-fold selective for FAAH-1 over FAAH-2. | Mechanism-based covalent inhibition and specific interactions with the FAAH-1 active site. | nih.gov |

| ENR/InhA Inhibitors | Bacterial/Mycobacterial Enoyl-ACP Reductase | Selective for microbial enzyme over human fatty acid synthase. | Structural and sequence differences between the bacterial and mammalian enzymes. | nih.gov |

| 2,5-disubstituted 1,3,4-thiadiazoles | Anticancer targets | Activity is highly dependent on the 1,3,4-thiadiazole ring. | Replacement with a 1,3,4-oxadiazole isostere drastically reduces activity, showing the thiadiazole scaffold is crucial. | nih.gov |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand to the active site of a target protein. For derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine, molecular docking has been instrumental in identifying potential biological targets and understanding the key interactions that govern their inhibitory activity.

One notable application is in the design of fatty acid amide hydrolase (FAAH) inhibitors. A study on novel thiadiazole piperazine (B1678402) urea (B33335) derivatives identified potent inhibitors of human FAAH. Molecular docking simulations revealed that these compounds bind to key amino acid residues within the FAAH active site, providing a rationale for their inhibitory mechanism. researchgate.net Similarly, derivatives of piperazine bearing N,N′-bis(1,3,4-thiadiazole) moieties have been investigated as potential inhibitors of enoyl-ACP reductase, an enzyme crucial for bacterial fatty acid synthesis. Docking analysis supported the biological results by illustrating the binding modes of these compounds within the enzyme's active site. nih.gov

In another study, 1,3,4-thiadiazole-resorcinol conjugates were evaluated as cholinesterase inhibitors. Docking simulations showed a high affinity of these compounds for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The thiadiazole ring was found to interact with Trp84, and the phenyl groups formed π-π stacking interactions with Phe330 in the catalytic anionic site of AChE. uowasit.edu.iq These examples underscore the power of molecular docking in visualizing and analyzing ligand-target interactions at the molecular level, thereby guiding the rational design of more potent and selective inhibitors.

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|---|

| Thiadiazole piperazine ureas | Fatty Acid Amide Hydrolase (FAAH) | Binding to key amino acid residues in the active site. | researchgate.net |

| N,N′-bis(1,3,4-thiadiazole) piperazines | Enoyl-ACP Reductase | Interaction with active site amino acids. | nih.gov |

| 1,3,4-Thiadiazole-resorcinol conjugates | Acetylcholinesterase (AChE) | Thiadiazole ring interaction with Trp84; π-π stacking with Phe330. | uowasit.edu.iq |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | Four hydrogen bonds with the NUDT5 gene. | uowasit.edu.iqresearchgate.net |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can be used as 3D queries for virtual screening of large compound libraries to identify novel scaffolds or for de novo design of new molecules with desired biological activity.

The generation of a pharmacophore model typically involves analyzing a set of active compounds to identify common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For the this compound scaffold, pharmacophore models can be developed based on known active derivatives targeting a specific receptor. These models can then guide the design of new analogs with improved potency and selectivity.

While specific pharmacophore models for this compound are often proprietary or part of broader studies, the general methodology is widely applied to similar heterocyclic systems. For instance, pharmacophore models have been successfully used to identify novel inhibitors for various targets by screening large chemical databases. nih.govnih.gov The process involves creating a 3D representation of the key interaction points, which then serves as a filter to identify molecules from a database that match these features. This approach significantly reduces the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

The hybridization approach, which combines two or more pharmacophores, has been used to create new derivatives with synergistic biological activities. For example, combining the 1,3,4-thiadiazole (B1197879) and indole (B1671886) moieties has led to the development of potent anticancer agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities.

For derivatives of this compound, QSAR studies have been employed to understand the structural requirements for their biological effects. A study on (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl analogs with antileishmanial activity utilized QSAR to predict their potency. researchgate.netresearchgate.net The models developed in this study helped to identify key structural features necessary for activity against Leishmania. researchgate.netresearchgate.net

Another 3D-QSAR study was performed on a series of 1,3,4-thiadiazole derivatives with anticonvulsant activity. nih.gov The resulting models provided insights into the steric and electrostatic properties that are crucial for their pharmacological effect, offering a guide for the design of new anticonvulsant agents. nih.gov These studies demonstrate that QSAR is a valuable tool for optimizing the lead compounds by predicting the activity of newly designed molecules before their synthesis.

Table 2: QSAR Studies on Thiadiazole Derivatives

| Compound Series | Biological Activity | QSAR Method | Key Findings | Reference |

|---|---|---|---|---|

| (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl analogs | Antileishmanial | MLR, ANN | Identification of key structural features for activity. | researchgate.netresearchgate.net |

| 1,3,4-Thiadiazole derivatives | Anticonvulsant | 3D-QSAR (SOMFA) | Steric and electrostatic properties are key for activity. | nih.gov |

| 1,3,4-oxadiazol-2-one derivatives | FAAH Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Good statistical models were obtained (CoMFA Q² = 0.61, R² = 0.98; CoMSIA Q² = 0.64, R² = 0.93). | nih.gov |

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations are used to study the electronic properties of molecules, such as their geometry, energy levels of molecular orbitals (HOMO and LUMO), and charge distribution. These calculations provide a deeper understanding of the reactivity and stability of molecules, which is crucial for drug design.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. Such studies can help in understanding the reaction mechanisms and in predicting the metabolic stability of new drug candidates. While detailed quantum chemical studies specifically on this compound are not extensively published in publicly available literature, this methodology is a standard approach in computational drug design for heterocyclic compounds.

Future Perspectives and Research Directives for 1 1,3,4 Thiadiazol 2 Yl Piperazine Research

Synthetically Challenging Analogues and Libraries for Enhanced Potency

Key synthetic approaches include:

Multi-component Reactions: Designing one-pot syntheses to construct unsymmetrically substituted thiadiazoles can accelerate the creation of diverse libraries. acs.org

Functionalization of Core Nuclei: The piperazine (B1678402) and thiadiazole rings offer multiple sites for modification. The ease of replacing leaving groups, such as a chloro atom on the thiadiazole ring, enables further functionalization with various nucleophiles. nih.govmdpi.com Synthetic strategies can involve reacting key intermediates, like 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, with a wide array of substituted piperazines to generate extensive compound libraries. nih.govmdpi.com

Bis-Heterocycle Hybrids: The construction of molecules containing two thiadiazole moieties linked by a piperazine core represents a promising strategy for enhanced biological activity. nih.gov The synthesis of such compounds can be achieved by reacting piperazine-based bis(thiosemicarbazones) with appropriate reagents to form the bis(1,3,4-thiadiazole) structure. nih.gov

Fused-Ring Systems: Exploration into fusing the thiadiazole or piperazine ring with other heterocyclic systems, such as triazoles, can lead to novel, rigid analogues with potentially improved binding affinities. nih.govmdpi.combiointerfaceresearch.com For instance, piperazine derivatives containing 1,4-bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) moieties have been synthesized and evaluated. mdpi.com

Table 1: Synthetic Strategies for 1-(1,3,4-Thiadiazol-2-YL)piperazine Analogues

| Strategy | Key Reactants/Intermediates | Resulting Structure | Reference |

| Nucleophilic Substitution | 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide + Substituted Piperazines | N-Aryl-2-(piperazin-1-yl)acetamide derivatives | nih.gov, mdpi.com |

| Heterocyclic Ring Formation | Piperazine-based bis(thiosemicarbazones) + C,N-diphenylhydrazonoyl chloride | Piperazine-based bis(1,3,4-thiadiazole) derivatives | nih.gov |

| Ring Fusion | 1,4-bis(hydrazinyl)piperazine derivative + Acetic Anhydride/Carbon Disulfide | Piperazine containing 1,4-bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) moiety | mdpi.com |

Novel Therapeutic Applications and Disease Areas for Exploration

While initial research has focused on primary areas like cancer and microbial infections, the inherent versatility of the 1,3,4-thiadiazole (B1197879) scaffold warrants investigation into a broader range of diseases. nih.govmdpi.comresearchgate.net

Future research should explore the following therapeutic avenues:

Oncology: Beyond general cytotoxicity, efforts should target specific oncogenic pathways. Derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for anti-angiogenic therapy, Glutaminase (B10826351) 1 (GLS1) in metabolic-addicted cancers, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govmdpi.comajgreenchem.com Many derivatives have demonstrated potent activity against breast, colon, liver, and lung cancer cell lines, often inducing apoptosis and cell cycle arrest. nih.govnih.govnih.govdovepress.com

Neurodegenerative Disorders: Several derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, with some exhibiting activity in the nanomolar range, suggesting their potential for the symptomatic treatment of Alzheimer's disease. nih.govtbzmed.ac.ir

Infectious Diseases: The scaffold is a promising platform for developing new antimicrobial agents. nih.gov Compounds have shown significant activity against Gram-negative bacteria, such as E. coli, and various fungal pathogens. nih.govmdpi.commdpi.com The potential to act as enoyl-ACP reductase inhibitors presents a specific mechanism to pursue for novel antibacterial drugs. nih.gov Furthermore, the potential antiviral activity against pathogens like SARS-CoV-2 warrants deeper investigation. universci.com

Inflammatory and Metabolic Diseases: The 1,3,4-thiadiazole nucleus is present in compounds with known anti-inflammatory, antidiabetic, and antihypertensive properties, which are currently underexplored for the piperazine-conjugated series. mdpi.comresearchgate.net

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Disease Area | Target/Mechanism | Finding | Reference |

| Cancer | VEGFR-2 Inhibition | Potential to suppress angiogenesis in tumors. | mdpi.com, ajgreenchem.com |

| Cancer | Glutaminase 1 (GLS1) Inhibition | A derivative showed an IC₅₀ value of 68 nM. | nih.gov |

| Cancer | EGFR Inhibition | A piperazine-based bis(thiazole) derivative induced apoptosis in colon cancer cells. | nih.gov |

| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | A derivative showed an IC₅₀ value of 18.1 ± 0.9 nM. | nih.gov |

| Bacterial Infections | Enoyl-ACP Reductase Inhibition | Docking studies support this as a probable mechanism for antibacterial activity. | nih.gov |

| Viral Infections | SARS-CoV-2 Main Protease | Docking studies suggest binding affinities ranging from -6.9 to -8.5 kcal/mol. | universci.com |

Advanced Pre-clinical Assessment Methodologies

To de-risk development and gain deeper mechanistic insight, future research must integrate advanced computational and experimental assessment tools early in the discovery pipeline.

Methodologies to be prioritized include:

In Silico Screening and Design:

Molecular Docking: This should be used routinely to predict binding modes and affinities against specific protein targets, guiding the rational design of new analogues. mdpi.comuniversci.comresearchgate.net

Molecular Dynamics (MD) Simulations: To assess the stability of ligand-receptor complexes over time, providing a more dynamic picture of the molecular interactions. mdpi.com

ADMET Prediction: Computational tools like SwissADME and PreADMET should be used to forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity, helping to prioritize compounds with drug-like characteristics. nih.govuniversci.comresearchgate.net

Density Functional Theory (DFT): These calculations can elucidate the electronic properties of molecules, such as HOMO-LUMO energy gaps and molecular electrostatic potential, to better understand their reactivity and interaction potential. mdpi.comuniversci.com

In Vitro Mechanistic Assays:

Enzyme Inhibition Assays: Quantitative assays, such as the Ellman's method for AChE, are crucial for determining inhibitory potency (IC₅₀) against specific molecular targets. nih.gov

Cell-Based Assays: Beyond general cytotoxicity (MTT assays), specific assays to measure apoptosis (e.g., Bax/Bcl-2 ratio), cell cycle arrest, and inhibition of signaling pathways are needed to confirm the mechanism of action. nih.govnih.gov

In Vivo Evaluation:

Pharmacokinetic Studies: Assessing key parameters like bioavailability in animal models is a critical step, though currently limited in published literature. nih.gov

Target Engagement and Efficacy Models: Utilizing techniques like radioactive tracing in tumor-bearing mice can confirm that the compound reaches its intended target in a living system and exerts the desired therapeutic effect. nih.gov

Translational Research Opportunities and Research Gaps

The ultimate goal is to translate promising laboratory findings into viable therapeutic agents. This requires a strategic focus on bridging the gap between basic research and clinical development.

Translational Opportunities:

Targeted Therapies: The identification of specific molecular targets like VEGFR-2, GLS1, and AChE provides clear pathways for developing precision medicines for cancer and neurodegenerative diseases. nih.govmdpi.comnih.gov

Addressing Unmet Needs: The potent antimicrobial activity against resistant bacterial strains and the potential for novel antiviral applications represent significant opportunities to tackle pressing public health challenges. nih.govnih.govuniversci.com

Selective Cytotoxicity: Compounds that demonstrate high selectivity for cancer cells over normal, healthy cells are prime candidates for further development, as this predicts a more favorable safety profile. nih.govnih.gov

Identified Research Gaps:

Lack of In Vivo Data: The vast majority of current research is confined to in silico and in vitro studies. There is a critical need for more extensive in vivo research to evaluate the efficacy, pharmacokinetics, and toxicology of these compounds in animal models.

Mechanistic Validation: While molecular docking provides valuable hypotheses, the proposed mechanisms of action require rigorous experimental validation through biochemical and cell-based assays.

Pharmacokinetic Profiling: Comprehensive ADMET studies are often limited to computational predictions. Experimental data on metabolic stability, bioavailability, and clearance are scarce but essential for identifying viable drug candidates. nih.gov

Structure-Activity Relationship (SAR) Refinement: While many studies generate new derivatives, a systematic and deep exploration of SAR is often needed to optimize potency and selectivity and to minimize off-target effects.

By focusing on these future directives, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(1,3,4-thiadiazol-2-yl)piperazine derivatives, and what experimental design considerations are critical for reproducibility?

Answer: The synthesis of thiadiazol-piperazine derivatives often involves multi-step reactions. A validated method includes:

- Pinner Reaction : Reacting aromatic carbonitriles with hydrazine hydrate to form tetrazine intermediates, followed by cyclization using Lawesson’s reagent to introduce the thiadiazole moiety .

- Click Chemistry : For functionalization, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide and aryl azides in a H₂O:DCM solvent system (e.g., 1:2 ratio) yields triazole-linked derivatives .

Q. Key Considerations :

Q. How can researchers characterize the electronic and fluorescent properties of thiadiazol-piperazine derivatives, and what analytical techniques are recommended?

Answer: Fluorescent properties arise from π-conjugation between thiadiazole and tetrazine/phenyl groups. Characterization methods include:

- UV-Vis and Fluorescence Spectroscopy : Measure λmax and quantum yields in solvents of varying polarity to assess solvatochromic effects .

- Cyclic Voltammetry : Determine HOMO-LUMO gaps to correlate electronic structure with fluorescence efficiency.

- NMR Analysis : Use <sup>13</sup>C NMR to confirm regioselectivity in tetrazine-thiadiazole linkages .

Data Interpretation : Compare results with oxadiazole analogs (e.g., replacing sulfur with oxygen) to evaluate the impact of heteroatom substitution on fluorescence .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and stability of thiadiazol-piperazine derivatives, and what parameters should be prioritized?

Answer:

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the piperazine ring in aqueous vs. lipid environments.

- DFT Calculations : Optimize geometry to evaluate electron-withdrawing/donating effects of substituents on thiadiazole .

- pKa Prediction : Use tools like MoKa to predict protonation states of piperazine nitrogen atoms, which influence solubility and receptor binding .

Case Study : In silico docking studies revealed that thiadiazole’s sulfur atom enhances binding to bacterial enoyl-ACP reductase (FabI), suggesting antimicrobial potential .

Q. What strategies resolve contradictions in biological activity data, such as reduced efficacy in modified derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies : Compare toxicity and activity of derivatives with varying substituents. For example, β-cyclodextrin-modified piperazines exhibit lower toxicity but reduced antimicrobial activity due to steric hindrance .

- Dose-Response Analysis : Test derivatives across multiple concentrations to identify non-linear efficacy trends.

- Metabolic Profiling : Use LC-MS to detect metabolite interference (e.g., oxidative degradation products) that may skew activity measurements .

Q. How do supramolecular interactions influence the crystallinity and stability of thiadiazol-piperazine complexes?

Answer:

- X-ray Crystallography : Resolve hydrogen-bonding networks between piperazine N-H and thiadiazole S atoms, which stabilize crystal lattices .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) to explain thermal stability trends.

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >200°C for inclusion complexes) to assess suitability for drug formulation .

Q. What methodologies enable comparative studies between thiadiazol-piperazine and oxadiazole analogs?

Answer:

- Synthetic Parallelism : Prepare oxadiazole derivatives using identical reaction conditions (e.g., Lawesson’s reagent vs. iodine-mediated cyclization).

- Spectroscopic Benchmarking : Compare fluorescence lifetimes and Stokes shifts to quantify heteroatom effects .

- Biological Assays : Test both analogs against the same microbial strains or cancer cell lines (e.g., MTT assays) to rank potency .

Q. How can Raman microspectroscopy differentiate isomeric thiadiazol-piperazine derivatives, and what analytical parameters optimize resolution?

Answer:

- Parameter Optimization : Use 20 mW laser power with 128–256 scans to enhance peak intensity and minimize noise .

- Multivariate Analysis : Apply PCA-LDA to Raman spectra (700–1700 cm⁻¹) to distinguish isomers (e.g., 3-TFMPP vs. 4-TFMPP) based on S–N and C–S vibrational modes .

- Reference Libraries : Build spectral databases for rapid identification in forensic or pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten